molecular formula C15H15ClN2 B10877795 Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- CAS No. 110915-77-0

Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-

Cat. No.: B10877795
CAS No.: 110915-77-0
M. Wt: 258.74 g/mol
InChI Key: PIYOJDWSJRFVDM-UHFFFAOYSA-N
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Description

Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- is a substituted aniline derivative featuring a Schiff base (imine) structure. Its core consists of an N,N-dimethylaniline moiety with a 4-position substituent: a methylene-linked imino group connected to a 2-chlorophenyl ring. This compound’s molecular formula is C₁₅H₁₆ClN₂, with a molecular weight of approximately 259.76 g/mol (calculated). The dimethylamino group enhances steric hindrance and reduces basicity compared to primary anilines, while the 2-chlorophenyl group introduces electron-withdrawing effects, influencing electronic conjugation and stability .

Properties

CAS No.

110915-77-0

Molecular Formula

C15H15ClN2

Molecular Weight

258.74 g/mol

IUPAC Name

4-[(2-chlorophenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H15ClN2/c1-18(2)13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16/h3-11H,1-2H3

InChI Key

PIYOJDWSJRFVDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The primary amine group of 2-chlorobenzylamine attacks the carbonyl carbon of N,N-dimethyl-4-aminobenzaldehyde.

  • Dehydration : Elimination of a water molecule forms the imine (-C=N-) linkage.

General Procedure

  • Reactants :

    • N,N-Dimethyl-4-aminobenzaldehyde (1.49 g, 0.01 mol)

    • 2-Chlorobenzylamine (1.27 g, 0.01 mol)

  • Solvent : Ethanol (30–50 mL)

  • Catalyst : Concentrated H₂SO₄ (3–4 drops) or acetic acid.

  • Conditions : Reflux at 70–80°C for 45 minutes to 2 hours.

  • Workup : The mixture is cooled, diluted with ice-cold water, and filtered. The product is recrystallized from ethanol or methanol.

Yield : 72–85%.

Variations in Reaction Conditions

Solvent Optimization

  • Polar Protic Solvents : Ethanol and methanol are preferred due to their ability to dissolve both reactants and stabilize intermediates via hydrogen bonding.

  • Aprotic Solvents : Acetone or dimethylformamide (DMF) may enhance reaction rates but require higher temperatures (100–120°C).

Catalytic Systems

  • Acid Catalysts : H₂SO₄, HCl, or acetic acid accelerate imine formation by protonating the carbonyl oxygen.

  • Base Catalysts : Triethylamine or sodium carbonate may be used in non-aqueous systems to deprotonate the amine, though this is less common.

Temperature and Time

  • Optimal Range : 70–80°C for 1–2 hours.

  • Extended Reflux : Prolonged heating (>3 hours) leads to decomposition, reducing yields by 10–15%.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : Irradiation at 300 W for 5–10 minutes in ethanol.

  • Advantages : 90% yield with reduced reaction time.

Solid-State Mechanochemical Synthesis

  • Procedure : Reactants are ground in a ball mill with a catalytic amount of H₂SO₄.

  • Yield : 68–75% after 30 minutes.

Purification and Characterization

Crystallization

  • Solvents : Ethanol (40–60% v/v) yields pale yellow crystals.

  • Recovery : 70–80% after two recrystallizations.

Spectroscopic Confirmation

  • FT-IR :

    • ν(C=N): 1600–1620 cm⁻¹.

    • ν(N-H): Absent, confirming complete imine formation.

  • ¹H NMR (CDCl₃) :

    • δ 8.30 ppm (s, 1H, -CH=N-).

    • δ 2.90 ppm (s, 6H, N(CH₃)₂).

Comparative Analysis of Methods

Method Yield (%) Time Advantages Limitations
Conventional Reflux72–851–2 hoursHigh purity, scalableEnergy-intensive
Microwave85–905–10 minRapid, high yieldSpecialized equipment required
Mechanochemical68–7530 minSolvent-free, eco-friendlyLower yield

Industrial-Scale Considerations

Catalytic Hydrogenation (Byproduct Mitigation)

  • Process : Post-condensation hydrogenation at 50°C under 0.5 atm H₂ with Pd/C removes unsaturated impurities.

  • Purity : >98% after hydrogenation.

Continuous Flow Synthesis

  • Setup : Tubular reactor with immobilized acid catalysts.

  • Output : 1.2 kg/hr with 88% yield .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Pharmaceuticals

The compound has garnered attention for its biological activities, particularly as a potential therapeutic agent. Research has indicated that Schiff bases exhibit significant interaction with various biological targets, including enzymes and receptors. Interaction studies often utilize molecular docking and spectroscopic methods to elucidate binding affinities and mechanisms of action.

Key Findings:

  • Anticancer Activity: Studies have shown that derivatives of Schiff bases can inhibit cancer cell proliferation. For instance, certain analogs demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it can inhibit the growth of bacteria linked to periodontal disease .

Enzyme Inhibition Studies

A notable study focused on the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. The synthesized Schiff bases exhibited varying degrees of inhibitory activity against AChE, with some compounds showing IC50 values in the low micromolar range. Molecular docking simulations provided insights into the binding interactions at the active site of AChE .

Antitubercular Activity

Research has also explored the antitubercular properties of derivatives based on similar structural frameworks. Compounds synthesized from related Schiff bases showed promising activity against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents in tuberculosis treatment .

Mechanism of Action

The mechanism of action of Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorobenzylidene)aniline ()

  • Structure: Aniline with a 4-chlorophenyl-imino substituent.
  • Molecular Formula : C₁₃H₁₀ClN.
  • Key Differences :
    • Substituent Position: Chlorine at the para-position of the benzylidene ring vs. ortho (2-chloro) in the target compound.
    • Amine Group: Primary (-NH₂) vs. tertiary (-N(CH₃)₂) in the target.
  • Properties :
    • Lower molecular weight (215.45 g/mol) due to absence of dimethyl groups.
    • Reduced steric hindrance increases reactivity toward electrophiles.
    • Less stable to hydrolysis compared to the target’s dimethylated amine .

Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]- ()

  • Structure: N,N-Dimethylaniline with a 4-nitrophenyl-imino substituent.
  • Molecular Formula : C₁₄H₁₂N₂O₂.
  • Key Differences: Substituent: Nitro (-NO₂) group (strong electron-withdrawing) vs. chloro (-Cl) in the target.
  • Properties: Higher molecular weight (240.25 g/mol) due to nitro group. Enhanced electron deficiency on the imine, increasing redox activity. Potential applications in dyes or sensors due to nitro’s chromophoric nature .

NOBOW ()

  • Structure: 4-[[(E)-[4-(nonyloxy)phenyl]imino]methyl]-1,3-phenylene benzoate.
  • Key Differences: Substituents: Long alkoxy chain (nonyloxy) vs. 2-chlorophenyl in the target. Functional Groups: Ester (benzoate) and imine vs. dimethylamine in the target.
  • Applications : Used in liquid crystals due to mesogenic alkoxy chains. The target’s rigid 2-chlorophenyl group may limit mesophase range but enhance thermal stability .

Benzenamine, 4-bromo-N-[[4-(hexyloxy)phenyl]methylene]- ()

  • Structure: Bromo-substituted aniline with a hexyloxy-phenyl-imino group.
  • Key Differences :
    • Halogen: Bromine (larger atomic radius) vs. chlorine in the target.
    • Substituent: Hexyloxy chain (electron-donating) vs. chloro (electron-withdrawing).
  • Properties: Higher lipophilicity due to bromine and hexyloxy chain. Potential for altered biological activity or solubility compared to the target .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Amine Type Applications
Target Compound C₁₅H₁₆ClN₂ 259.76 2-Chlorophenyl-imino Tertiary (-NMe₂) Potential LC materials, dyes
N-(4-Chlorobenzylidene)aniline C₁₃H₁₀ClN 215.45 4-Chlorophenyl-imino Primary (-NH₂) Organic synthesis intermediates
NOBOW C₂₆H₃₂N₂O₃ 428.55 Nonyloxy-phenyl-imino, benzoate Secondary (-NH) Liquid crystals
4-Methyl-N-(4-nitrophenyl)methyleneaniline C₁₄H₁₂N₂O₂ 240.25 4-Nitrophenyl-imino Tertiary (-NMe₂) Dyes, sensors

Stability and Reactivity Trends

  • Schiff Base Stability : The target’s tertiary amine and electron-withdrawing chloro group enhance imine stability against hydrolysis compared to primary amines (e.g., ) .
  • Electronic Effects : Chloro (moderate EWG) vs. nitro (strong EWG) in : Nitro compounds exhibit higher electron deficiency, favoring redox reactions.
  • Steric Effects : Dimethyl groups in the target reduce nucleophilic attack on the imine compared to unsubstituted analogs.

Biological Activity

Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl- (CAS Number: 110915-77-0) is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antibacterial and antifungal activities, as well as its mechanism of action and relevant case studies.

  • Molecular Formula : C15H15ClN2
  • Molecular Weight : 258.746 g/mol
  • Density : 1.07 g/cm³
  • Boiling Point : 401.4 °C
  • LogP : 4.156

The compound features a dimethylamino group and a chlorophenyl moiety, which are critical for its biological interactions.

Antibacterial Activity

Research has demonstrated that compounds similar to Benzenamine, particularly those with imine functionalities, exhibit significant antibacterial properties. A study focusing on various benzenesulfonamides found that derivatives with similar structures showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µM)Bacterial Strain
Compound A4.69Bacillus subtilis
Compound B5.64Staphylococcus aureus
Compound C8.33Escherichia coli
Compound D11.29Salmonella typhi

The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively, suggesting that Benzenamine might share similar properties due to its structural characteristics .

Antifungal Activity

In addition to antibacterial effects, Benzenamine derivatives have been evaluated for antifungal activity. For instance, studies have shown that certain piperidine derivatives exhibit antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM against C. albicans and from 56.74 to 222.31 µM against F. oxysporum.

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest potential applications in treating fungal infections .

The biological activity of Benzenamine is likely attributed to its ability to interfere with microbial cell functions through the inhibition of critical enzymes or structural components in the pathogens. The imine group (-C=N-) in the structure may play a crucial role in binding to target sites within bacterial or fungal cells, disrupting their metabolic processes.

Case Studies

  • Antibacterial Efficacy : A study by Dabbagh et al. synthesized various N-substituted benzenesulfonamides and tested their binding affinity for carbonic anhydrases (CAs). The results indicated that compounds with similar structural motifs to Benzenamine exhibited significant binding affinities, highlighting their potential as antibacterial agents .
  • Antifungal Screening : In another investigation, a series of synthesized alkaloids were tested against common fungal strains, revealing that certain derivatives showed strong inhibition zones, suggesting a promising antifungal profile for compounds related to Benzenamine .

Q & A

Q. What are the standard synthetic routes for preparing Benzenamine, 4-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-?

  • Methodological Answer : Synthesis typically involves condensation between N,N-dimethyl-4-aminobenzaldehyde and 2-chloroaniline derivatives. Key steps include:
  • Schiff base formation : Reacting the aldehyde group with the amine under reflux in ethanol or methanol, often catalyzed by acetic acid .
  • Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane.
  • Optimization : Substituting traditional coupling agents (e.g., DCC) with carbonyldiimidazole (CDI) can improve esterification yields in related compounds .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm imine bond formation (δ ~8.3 ppm for CH=N) and dimethylamino groups (δ ~2.9–3.1 ppm) .
  • FT-IR : Peaks at ~1600–1650 cm1^{-1} (C=N stretch) and ~2800–2900 cm1^{-1} (N-CH3_3) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry (if single crystals are obtainable).

Q. What are the solubility properties of this compound in common solvents?

  • Methodological Answer :
  • Polar aprotic solvents : Soluble in DMSO, DMF.
  • Chlorinated solvents : Moderately soluble in chloroform.
  • Aqueous solubility : Limited due to hydrophobic aromatic and imine groups. Additives like cyclodextrins or surfactants may enhance solubility for biological assays .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the imine group in substitution reactions?

  • Methodological Answer :
  • DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the imine nitrogen may act as a nucleophile in acidic conditions.
  • Transition State Analysis : Simulate reaction pathways for electrophilic substitution at the chlorophenyl ring (e.g., nitration) .
  • Software Tools : Gaussian, ORCA, or CP2K for energy minimization and charge distribution mapping.

Q. What mechanistic insights explain the formation of N-nitrosodimethylamine (NDMA) during chloramination of N,N-dimethyl-arylamines?

  • Methodological Answer :
  • Reaction Pathway : Dichloramine (NHCl2_2), not monochloramine, is the primary oxidant. The dimethylamino group reacts via a nitrosation pathway, forming NDMA as a carcinogenic byproduct .
  • Mitigation Strategies :
  • Adjust pH to minimize dichloramine formation.
  • Use quenching agents (e.g., ascorbic acid) to inhibit nitrosation .

Q. How does steric hindrance from the 2-chlorophenyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :
  • Steric Effects : The ortho-chloro group directs EAS to the para position of the aniline ring.
  • Kinetic Studies : Monitor reaction rates under varying temperatures (e.g., nitration at 0°C vs. 25°C) using HPLC or 1^1H NMR.
  • Competitive Experiments : Compare reactivity with non-halogenated analogs to quantify steric contributions .

Q. What advanced spectroscopic methods resolve degradation products under UV/thermal stress?

  • Methodological Answer :
  • LC-HRMS : Identifies degradation fragments (e.g., cleavage of the imine bond).
  • EPR Spectroscopy : Detects free radicals formed during photodegradation.
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze via TGA/DSC .

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